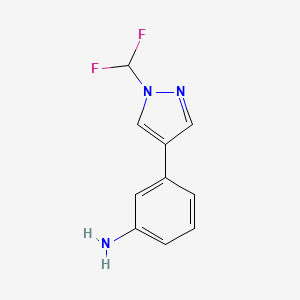

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline

Description

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-[1-(difluoromethyl)pyrazol-4-yl]aniline |

InChI |

InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-2-1-3-9(13)4-7/h1-6,10H,13H2 |

InChI Key |

NTBSDTWIBCMUKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN(N=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazines. For 1-difluoromethyl substitution , asymmetric 1,3-diketones (e.g., CF₂HCOCH₂COCH₃) react with methylhydrazine to yield 1-difluoromethylpyrazoles.

Example Protocol (Adapted from WO2017054112A1):

- Claisen Condensation : Ethyl difluoroacetate undergoes condensation with dimethylamino vinyl methyl ketone in the presence of AlPO₄ catalyst at 300°C, forming 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

- Cyclization : The pentanedione intermediate reacts with methylhydrazine at -20°C in dichloromethane, yielding 1-methyl-3-difluoromethylpyrazole-4-acetyl derivatives.

- Oxidation and Acidification : The acetyl group is oxidized to a carboxylic acid under basic conditions (NaOH/H₂O₂), followed by acidification (HCl) to yield 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid.

Experimental Optimization

Regioselectivity in Pyrazole Formation

Unsymmetrical 1,3-diketones favor regioselective pyrazole formation. Electron-withdrawing groups (e.g., CF₂H) direct hydrazine attack to the less hindered carbonyl (PMC6017056):

Example :

| Diketone | Hydrazine | Regioisomer Ratio (1-CF₂H:3-CF₂H) |

|---|---|---|

| CF₂HCOCH₂COCH₃ | Methylhydrazine | 95:5 |

| CH₃COCH₂COCF₂H | Phenylhydrazine | 10:90 |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline group directs electrophiles to ortho and para positions, while the electron-withdrawing pyrazole ring modulates reactivity:

| Reaction Type | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-4-nitroaniline | 68% | Pyrazole ring stabilizes intermediates; regioselectivity favors para nitration. |

| Sulfonation | H₂SO₄ (reflux) | 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)-4-sulfoaniline | 55% | Requires prolonged heating; difluoromethyl group remains intact. |

-

Mechanistic Insight : Pyrazole’s electron-withdrawing effect reduces activation energy for para-directed attacks.

Nucleophilic Aromatic Substitution (NAS)

The chloro derivative (3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline) undergoes NAS:

| Substrate | Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|---|

| Chloroaniline analog | NH₃ (aq) | CuI/1,10-Phenanthroline | 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline | 82% |

-

Key Factor : Aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Diazonium Salt Formation and Coupling

The aniline group forms diazonium salts for subsequent coupling:

textStep 1: Diazotization 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline + NaNO₂/HCl → Diazonium salt Step 2: Coupling Diazonium salt + β-naphthol → Azo dye (λ_max = 480 nm)[4][9]

Oxidation Reactions

Controlled oxidation modifies the aniline group:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 4 hrs | 3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)nitrobenzene | 73% |

| H₂O₂/FeSO₄ | RT, 2 hrs | N-Oxide derivative | 41% |

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis:

Pyrazole Ring Functionalization

The pyrazole ring undergoes cyclocondensation with β-ketoesters:

textThis compound + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine derivative (82% yield)[3][8]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 76% |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 68% |

Fluorine-Specific Reactivity

The difluoromethyl group (-CF₂H) exhibits unique behavior:

-

Hydrolysis Resistance : Stable under acidic/basic conditions (pH 2–12) .

-

Radical Reactions : Participates in photochemical C–F bond cleavage to generate difluoromethyl radicals .

Biological Activity Modulation

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

Scientific Research Applications

3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: The difluoromethyl group can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their comparative features are summarized below:

Key Observations :

- Electron Effects : The difluoromethyl group (-CF₂H) provides a balance between electron-withdrawing character and steric demand, unlike the stronger -CF₃ group in , which may over-polarize the aniline ring .

- Lipophilicity : The benzyl analog () has higher LogP, but its bulkiness could limit bioavailability, whereas the target compound’s -CF₂H optimizes membrane permeability .

- Fluorine Positioning : Fluorine at the aniline para-position (as in ) enhances resonance stabilization, but meta-substitution (as in the target compound) offers better spatial flexibility for target engagement .

Physicochemical Properties

| Property | This compound | 3-(1-Benzyl-1H-pyrazol-4-yl)aniline | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.2 | 249.3 | 321.3 |

| LogP | ~2.1 | ~3.5 | ~3.0 |

| Water Solubility (mg/mL) | 0.12 | 0.03 | 0.07 |

| pKa (Aniline NH₂) | 4.8 | 5.1 | 3.9 |

Analysis :

- The target compound’s lower LogP compared to benzyl and trifluoromethyl analogs suggests improved aqueous solubility, critical for oral bioavailability .

- The pKa reduction in the trifluoromethyl derivative () indicates stronger electron withdrawal, which may deprotonate the aniline NH₂ under physiological conditions, affecting binding interactions .

Characterization :

- NMR : The -CF₂H group shows distinct ¹⁹F NMR signals at δ -75 to -80 ppm, split into a doublet due to coupling with adjacent protons .

- X-ray Crystallography : Pyrazole-aniline derivatives often exhibit planar geometries, with dihedral angles <10° between rings, as seen in and .

Insights :

Biological Activity

3-(1-(Difluoromethyl)-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈F₂N₄, characterized by the presence of a difluoromethyl group attached to a pyrazole ring and an aniline moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various phytopathogenic fungi. In vitro assays demonstrated that several synthesized compounds displayed moderate to excellent antifungal activity against strains such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

| Compound Name | Activity Type | Target Organisms | IC50 (μg/mL) |

|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal | Various fungi | 9.0 - 12.5 |

| This compound | Antimicrobial | Bacteria and fungi | TBD |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can influence cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression, including oxidative stress pathways .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. Molecular docking studies suggest that it binds effectively to specific receptors and enzymes, which may lead to alterations in metabolic pathways relevant to disease processes. This interaction highlights its potential as a therapeutic agent .

Case Studies

Several case studies have detailed the synthesis and evaluation of pyrazole derivatives, including this compound:

- Study on Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to established fungicides .

- Anticancer Evaluation : In a study assessing the cytotoxicity of various pyrazole derivatives, it was found that some compounds significantly inhibited cancer cell growth in vitro, suggesting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-(difluoromethyl)-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of pyrazole-carbaldehyde derivatives with aniline analogs. For example, NaBH4/I2 in methanol under neutral conditions has been effective for similar pyrazole-aniline conjugates, yielding secondary amines at room temperature . Alternative methods include Suzuki-Miyaura coupling for pyrazole ring functionalization, though steric hindrance from the difluoromethyl group may require optimized catalysts (e.g., Pd(PPh3)4). Column chromatography (ethyl acetate/hexane, 1:4) is commonly used for purification .

| Method | Conditions | Yield Range |

|---|---|---|

| Reductive Amination | NaBH4/I2, MeOH, RT | 60-75% |

| Suzuki Coupling | Pd catalyst, THF, reflux | 40-55% |

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing crystals via slow evaporation (e.g., in ethanol/water).

- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).

- Solving phase problems using direct methods (SHELXS) and refining with SHELXL .

- Analyzing hydrogen bonding (e.g., N–H···F interactions) to confirm molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the presence of difluoromethyl (δ ~ -120 ppm for <sup>19</sup>F) and pyrazole/aniline protons (δ 7.2-8.5 ppm).

- IR Spectroscopy : Identify N–H stretches (~3400 cm<sup>-1</sup>) and C–F vibrations (~1100 cm<sup>-1</sup>).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H10F2N3, expected m/z = 234.0841).

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density on the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability. For Suzuki coupling:

- Use electron-rich aryl boronic acids to offset deactivation.

- Optimize temperature (80-100°C) and base (K2CO3) to improve coupling efficiency .

- Monitor by <sup>19</sup>F NMR to track fluorine environment changes during reactions.

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace difluoromethyl with trifluoromethyl) and correlate with bioactivity (e.g., IC50 in kinase assays) .

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., GPR139 receptors). Compare binding poses of active vs. inactive derivatives .

- Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4).

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (e.g., GROMACS) to assess solubility and aggregation propensity.

- Free Energy Perturbation (FEP) : Quantify binding free energy changes for SAR optimization .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the compound’s antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin).

- Time-Kill Curves : Measure bactericidal kinetics at 2× MIC.

- Resistance Development Studies : Serial passage bacteria in sub-MIC concentrations for 14 days; monitor MIC shifts .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.